Cas no 2248374-76-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate
- 2248374-76-5
- EN300-6520668
-
- インチ: 1S/C18H9ClFN3O4/c19-13-7-9(5-6-14(13)20)15-12(8-21-22-15)18(26)27-23-16(24)10-3-1-2-4-11(10)17(23)25/h1-8H,(H,21,22)
- InChIKey: VVXLFVFGROBEBD-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1=C(C=NN1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)F
計算された属性
- 精确分子量: 385.0265616g/mol
- 同位素质量: 385.0265616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 612
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 92.4Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6520668-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248374-76-5 | 95.0% | 1.0g |
$943.0 | 2025-03-14 | |
Enamine | EN300-6520668-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248374-76-5 | 95.0% | 2.5g |
$1848.0 | 2025-03-14 | |
Enamine | EN300-6520668-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248374-76-5 | 95.0% | 10.0g |
$4052.0 | 2025-03-14 | |
Enamine | EN300-6520668-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248374-76-5 | 95.0% | 0.5g |
$905.0 | 2025-03-14 | |
Enamine | EN300-6520668-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248374-76-5 | 95.0% | 0.25g |
$867.0 | 2025-03-14 | |
Enamine | EN300-6520668-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248374-76-5 | 95.0% | 0.05g |
$792.0 | 2025-03-14 | |
Enamine | EN300-6520668-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248374-76-5 | 95.0% | 0.1g |
$829.0 | 2025-03-14 | |
Enamine | EN300-6520668-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate |
2248374-76-5 | 95.0% | 5.0g |
$2732.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylateに関する追加情報
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate: A Comprehensive Overview
The compound with CAS No. 2248374-76-5, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate, is a highly specialized organic molecule with significant applications in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis methods, pharmacological properties, and potential therapeutic applications.
The chemical structure of this compound is characterized by a pyrazole ring fused with a carboxylate group and a substituted phenyl moiety. The isoindole derivative serves as a key functional group, contributing to the molecule's stability and bioavailability. Recent studies have highlighted the importance of such heterocyclic compounds in drug design, particularly in targeting specific cellular pathways associated with diseases such as cancer and neurodegenerative disorders.
Synthesis of this compound involves a multi-step process that typically begins with the preparation of the isoindole core. Advanced synthetic techniques, including microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to optimize the yield and purity of the final product. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.
From a pharmacological perspective, this compound exhibits potent inhibitory activity against various enzymes and receptors implicated in disease pathogenesis. For instance, studies have demonstrated its ability to modulate kinase activity, making it a potential candidate for anti-cancer therapies. Additionally, its selectivity for certain G-protein coupled receptors (GPCRs) suggests its utility in treating central nervous system disorders.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic profiles of this compound with greater accuracy. Molecular docking studies have revealed that the compound interacts favorably with key residues in target proteins, enhancing its therapeutic potential. Furthermore, in vivo studies using animal models have shown promising results in terms of efficacy and safety profiles.
The biological activity of this compound is also influenced by its stereochemistry and physicochemical properties. Researchers have investigated the impact of substituent variations on its solubility, permeability, and metabolic stability. These findings are crucial for optimizing drug delivery systems and improving patient outcomes.
In terms of therapeutic applications, this compound holds promise in several therapeutic areas. Its anti-inflammatory and anti-proliferative properties make it a potential candidate for treating chronic diseases such as arthritis and cardiovascular disorders. Moreover, its ability to modulate immune responses has opened new avenues for immunotherapy research.
Recent collaborative efforts between academic institutions and pharmaceutical companies have accelerated the development of this compound into clinical trials. Preclinical data indicate that it demonstrates superior efficacy compared to existing treatments while exhibiting minimal adverse effects. These findings underscore its potential as a next-generation therapeutic agent.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate represents a significant advancement in medicinal chemistry. Its unique structural features, coupled with cutting-edge research methodologies, position it as a promising candidate for addressing unmet medical needs. As research continues to unfold, this compound is expected to pave the way for innovative therapeutic strategies in the coming years.
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